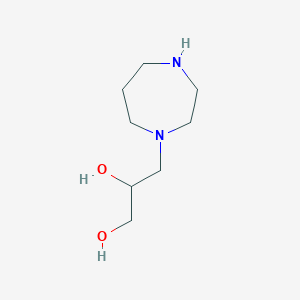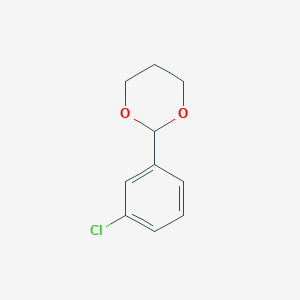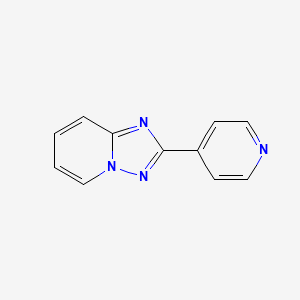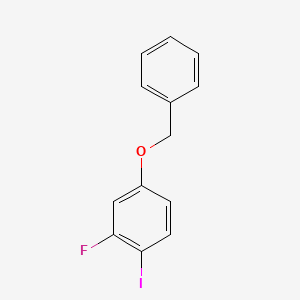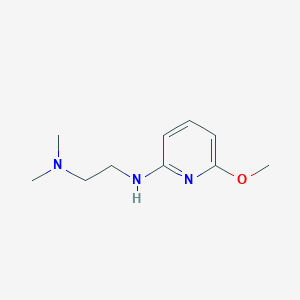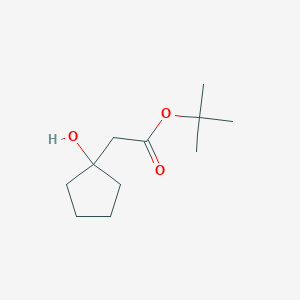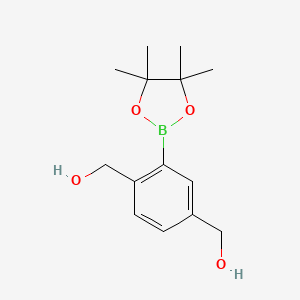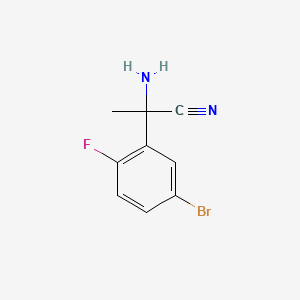
Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of ammonium acetate and acetonitrile under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-2’-fluorobenzophenone
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-bromo-2-fluoropyridine
Uniqueness
Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H8BrFN2 |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
2-amino-2-(5-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c1-9(13,5-12)7-4-6(10)2-3-8(7)11/h2-4H,13H2,1H3 |
Clave InChI |
MVUZYZSLWXIGOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=C(C=CC(=C1)Br)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Naphtho[1,2-b]furan-3-yl)ethan-1-ol](/img/structure/B8564667.png)
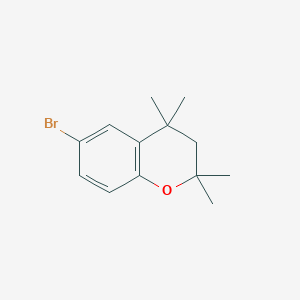
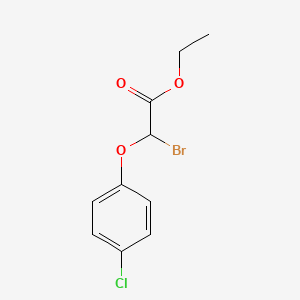
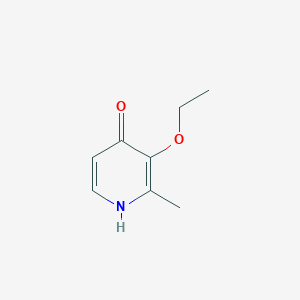
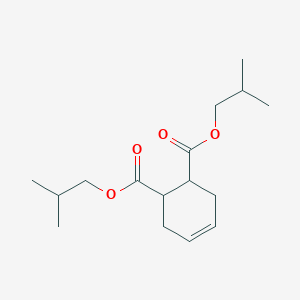
![4-[2-(3,5-Difluoro-4-propylphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B8564709.png)
